4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-butylphenyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(4-butylphenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O/c1-3-5-8-18-11-13-20(14-12-18)27-17-19(16-23(27)28)24-25-21-9-6-7-10-22(21)26(24)15-4-2/h4,6-7,9-14,19H,2-3,5,8,15-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTOLNLGKVKLKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-butylphenyl)pyrrolidin-2-one is a complex organic molecule characterized by its unique structure, which combines an allyl group, a benzo[d]imidazole moiety, and a pyrrolidinone ring. This structural diversity suggests potential for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula: C28H38N4O6
- Molecular Weight: 526.625 g/mol
- LogP (Partition Coefficient): 4.1559, indicating moderate lipophilicity which may influence its absorption and distribution in biological systems.
- Polar Surface Area (PSA): 111.99 Ų, relevant for predicting drug permeability.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The benzo[d]imidazole moiety is known for its ability to modulate biological pathways, potentially acting as an inhibitor or modulator of specific proteins involved in disease processes.
Biological Activities
Research indicates that compounds similar to 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-butylphenyl)pyrrolidin-2-one exhibit several significant biological activities:
-
Anticancer Activity:
- Compounds with similar structures have shown effectiveness against various cancer cell lines by disrupting microtubule dynamics and inducing apoptosis. For instance, studies on related benzimidazole derivatives have demonstrated their capacity to inhibit cell proliferation and induce cell cycle arrest in cancer cells through mechanisms involving JNK signaling pathways .
-
Anti-inflammatory Effects:
- The structural components of this compound suggest potential anti-inflammatory properties, as many benzimidazole derivatives have been investigated for their ability to inhibit pro-inflammatory cytokines and pathways.
-
Neuroprotective Effects:
- Similar compounds have been noted for neuroprotective properties, potentially through mechanisms that involve the modulation of oxidative stress and inflammation in neuronal cells.
Case Study 1: Anticancer Activity
A study evaluated the effects of a benzimidazole derivative on prostate cancer cells, demonstrating that it inhibited proliferation and induced apoptosis via JNK activation and tubulin disruption. The compound showed a significantly higher potency against cancer cells compared to normal cells, indicating selective action .
Case Study 2: Anti-inflammatory Properties
Another investigation into related compounds revealed their ability to reduce inflammation markers in vitro. These compounds inhibited the activation of NF-kB pathways, which are critical in the inflammatory response .
Data Table: Comparison of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-benzylimidazole | Contains an imidazole ring | Antiviral properties |
| 4-methylpyridine | Pyridine derivative | Anticancer activity |
| 5-bromoindole | Indole structure | Neuroprotective effects |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and biological differences between the target compound and its analogs.
Structural and Electronic Differences
- Pyrrolidinone Substituents: The 4-butylphenyl group in the target compound enhances lipophilicity (logP ~4.5 estimated) versus polar groups like -OH (21a, logP ~2.8) . Thiazolyl-naphthyl (5a) and methoxyphenyl (15) substituents confer distinct electronic profiles, affecting solubility and target selectivity .
Spectroscopic Trends
- NH Proton : Consistently appears at ~10.8 ppm in ¹H NMR for benzimidazole derivatives .
- Carbonyl Signal : The pyrrolidin-2-one C=O resonates at 170–173 ppm in ¹³C NMR across analogs .
- IR Stretches : C=O (1720–1730 cm⁻¹) and C=N (1680–1690 cm⁻¹) are conserved, while additional groups (e.g., -OH in 21a) introduce unique peaks (3455 cm⁻¹) .
Q & A
Q. Q1. What are the standard synthetic protocols for preparing 4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-butylphenyl)pyrrolidin-2-one?
A1. The compound is synthesized via multi-step organic reactions. A typical approach involves:
- Step 1 : Condensation of 4-butylphenylamine with a pyrrolidin-2-one precursor under reflux conditions (e.g., using acetic acid as solvent) to form the pyrrolidin-2-one core .
- Step 2 : Introduction of the benzo[d]imidazole moiety via nucleophilic substitution or Pd-catalyzed coupling, followed by allylation using allyl bromide in the presence of a base like K₂CO₃ .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures. Yield optimization (~60-75%) is achieved by controlling reaction time and temperature .
Q. Q2. How is the molecular structure of this compound confirmed experimentally?
A2. Structural validation employs:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm allyl, butylphenyl, and benzimidazole substituents. Key signals include allyl protons (δ 5.1–5.9 ppm) and pyrrolidin-2-one carbonyl (δ ~170 ppm) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 400–450 range) .
- X-ray Crystallography (if crystals obtained): SHELX programs refine crystal structures to resolve bond lengths/angles and confirm stereochemistry .
Advanced Synthesis Challenges
Q. Q3. How can researchers address low yields during the allylation step of the benzimidazole ring?
A3. Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:
Q. Q4. What analytical methods resolve contradictions in spectroscopic data for this compound?
A4. Discrepancies between experimental and theoretical spectra (e.g., unexpected splitting in NMR) require:
- 2D NMR (COSY, HSQC) : Assigns proton-proton correlations and identifies coupling patterns .
- DFT Calculations : Predicts NMR/IR spectra using Gaussian software; deviations >0.3 ppm suggest conformational isomers .
- Elemental Analysis : Validates purity (>98%) when MS/NMR are inconclusive .
Biological Activity and Assay Design
Q. Q5. What in vitro assays are suitable for evaluating the kinase inhibition potential of this compound?
A5. Kinase inhibition is assessed via:
- Enzyme-Linked Immunosorbent Assay (ELISA) : Measures ATP consumption using recombinant kinases (e.g., IGF-1R) .
- Cell-Based Reporter Assays : Fluorescent or luminescent reporters (e.g., GFP in P. aeruginosa models) quantify inhibition in live cells .
- IC₅₀ Determination : Dose-response curves generated with GraphPad Prism .
Q. Q6. How can researchers interpret discrepancies between in vitro and in vivo activity data?
A6. Discrepancies often stem from pharmacokinetic factors:
- ADME Profiling : Assess solubility (shake-flask method), plasma protein binding (equilibrium dialysis), and metabolic stability (microsomal assays) .
- Pharmacophore Modeling : MOE or Schrödinger Suite identifies structural motifs affecting bioavailability .
Computational and Mechanistic Studies
Q. Q7. Which computational tools predict the binding interactions of this compound with biological targets?
A7. Molecular docking and dynamics simulations using:
Q. Q8. How can researchers validate hypothetical metabolic pathways for this compound?
A8. Validation involves:
- LC-MS/MS Metabolite Profiling : Identify phase I/II metabolites in hepatocyte incubations .
- Isotopic Labeling : Track metabolic fate using ¹⁴C-labeled analogs .
Data Analysis and Reproducibility
Q. Q9. What statistical methods are critical for analyzing dose-response relationships in biological assays?
A9. Robust analysis requires:
Q. Q10. How can crystallographic data from SHELX be cross-validated with spectroscopic results?
A10. Cross-validation steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
